molecular formula C13H14N8 B11529615 N,N-dimethyl-4-{(E)-[2-(tetrazolo[1,5-b]pyridazin-6-yl)hydrazinylidene]methyl}aniline

N,N-dimethyl-4-{(E)-[2-(tetrazolo[1,5-b]pyridazin-6-yl)hydrazinylidene]methyl}aniline

Cat. No.: B11529615
M. Wt: 282.30 g/mol
InChI Key: MGTRSZVJVVKKRN-NTEUORMPSA-N
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Description

N,N-DIMETHYL-4-[(E)-(2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetrazole ring fused with a pyridazine ring, linked to a dimethylamino group through a hydrazone linkage. Its structure suggests potential utility in fields such as medicinal chemistry, materials science, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[(E)-(2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-dimethylaminobenzaldehyde with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then reacted with a tetrazole-pyridazine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[(E)-(2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-DIMETHYL-4-[(E)-(2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[(E)-(2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[(E)-(2-{5-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)hydrazinyl]-1,3,4-thiadiazol-2-yl}hydrazinylidene)methyl]aniline
  • N,N-Dimethyl-4-[(E)-(2-{5-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)hydrazinyl]-1,3,4-oxadiazol-2-yl}hydrazinylidene)methyl]aniline

Uniqueness

N,N-DIMETHYL-4-[(E)-(2-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE is unique due to its fused tetrazole-pyridazine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where such properties are desired .

Properties

Molecular Formula

C13H14N8

Molecular Weight

282.30 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C13H14N8/c1-20(2)11-5-3-10(4-6-11)9-14-15-12-7-8-13-16-18-19-21(13)17-12/h3-9H,1-2H3,(H,15,17)/b14-9+

InChI Key

MGTRSZVJVVKKRN-NTEUORMPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NN3C(=NN=N3)C=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NN3C(=NN=N3)C=C2

Origin of Product

United States

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